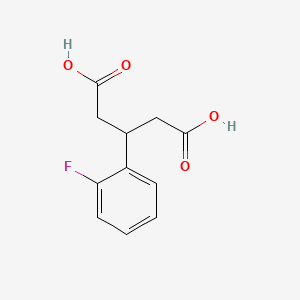

3-(2-Fluorophenyl)pentanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTAIJSEIBFAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Fluorophenyl Pentanedioic Acid and Its Analogs

Foundational Synthetic Routes

Coupling Reactions Utilizing Fluorophenyl Precursors

The introduction of a fluorophenyl group at the 3-position of pentanedioic acid can be achieved through several coupling strategies. Palladium-catalyzed cross-coupling reactions are a prominent method for forming carbon-carbon bonds. For instance, the reaction of a suitably protected p-aminophenyl H-phosphinic acid with a 2-methylene glutaric acid ester can be accomplished via conjugate addition. nih.gov This approach highlights the versatility of coupling reactions in constructing complex molecules. Similarly, Pd-catalyzed coupling of fluorinated propargyl amidines with aryl iodides has been demonstrated, offering a pathway to functionalized imidazole (B134444) derivatives. rsc.org

Furthermore, the synthesis of 3-aryl-1-indanones has been achieved through a CsF-promoted reductive cross-coupling of a 1,3-indanedione monotosylhydrazone with an arylboronic acid, showcasing the utility of boronic acids in forming aryl-substituted cyclic ketones. researchgate.net While not directly yielding 3-(2-Fluorophenyl)pentanedioic acid, these methods demonstrate the principle of coupling fluorinated aryl precursors to build more complex scaffolds. The synthesis of 1-(2-fluorophenyl)pyrazoles via 1,3-dipolar cycloaddition of the corresponding sydnones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) also illustrates the use of fluorophenyl-containing precursors in heterocyclic synthesis. nih.gov

Transition metal-catalyzed cross-coupling reactions of aryl fluorides with Grignard reagents have also been explored. For example, CpTiCl3 and TaCl5 have shown high activity in the coupling of phenethylmagnesium chloride with substituted fluoroarenes. researchgate.net This demonstrates the potential for direct functionalization of fluorinated aromatic rings.

Strategies Involving Aldehyde and Acetoacetate Condensations

A widely employed and efficient method for synthesizing 3-substituted glutaric acids involves the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation and typically involves the reaction of an aldehyde or ketone with an active hydrogen compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base. wikipedia.orgsigmaaldrich.com The resulting product is often an α,β-unsaturated ketone. wikipedia.org

An efficient route to both aromatic and aliphatic 3-substituted glutaric acids starts with the corresponding aldehydes. scispace.com These aldehydes are converted to 2-substituted tetraethyl propane (B168953) tetracarboxylates through a Knoevenagel condensation followed by a Michael addition. scispace.com A subsequent one-pot acid hydrolysis and decarboxylation yields the desired glutaric acids in moderate yields. scispace.com The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the withdrawing groups on the nucleophile, is another useful variation that is accompanied by decarboxylation. organic-chemistry.org

Recent advancements have explored novel catalysts and conditions for the Knoevenagel condensation, including the use of boric acid, mdpi.com cage-catalyzed reactions in water under neutral conditions, nih.gov and microwave-assisted synthesis. sigmaaldrich.com

Multi-step Organic Synthesis Approaches

The synthesis of 3-(2-Fluorophenyl)pentanedioic acid can be part of a multi-step sequence, a common paradigm in the construction of complex organic molecules. syrris.jpwalisongo.ac.id These sequences often involve a series of reactions that build up the target molecule step-by-step, allowing for purification and characterization of intermediates along the way. walisongo.ac.idscribd.com For example, a multi-step synthesis might begin with the creation of a key intermediate, such as a fluorinated aldehyde or ketone, which is then elaborated through subsequent reactions like condensations, oxidations, or reductions. scribd.com

Continuous flow processes are emerging as a powerful tool for multi-step synthesis, enabling the integration of several reaction steps into a single, uninterrupted sequence. syrris.jpmit.edu This approach can lead to higher yields, reduced reaction times, and improved safety by minimizing the handling of hazardous intermediates. mit.edu The synthesis of various heterocyclic compounds and other complex molecules has been successfully demonstrated using multi-step flow processes. syrris.jp

Stereoselective and Asymmetric Synthesis

Chiral Induction Methods for Enantiopure Isomers

The synthesis of enantiomerically pure 3-substituted glutaric acids is of significant interest for pharmaceutical applications. Chiral induction methods aim to control the stereochemistry of the final product, leading to the formation of a single enantiomer. One approach involves the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate.

A study on the synthesis of 3-substituted glutaric acids, anhydrides, and glutarimides provides a relevant example, where a 3-(2-fluorophenyl) derivative was synthesized as part of a broader substrate scope. whiterose.ac.uk The initial synthesis of 3-(2-fluorophenyl)glutaric acid was achieved in three steps with a 52% yield. whiterose.ac.uk This was then converted to the corresponding anhydride (B1165640) and subsequently to the N-benzyl glutarimide. whiterose.ac.uk

| Compound | Yield |

| 3-(2-Fluorophenyl)glutaric acid | 52% |

| 3-(2-Fluorophenyl)glutaric anhydride | 75% |

| N-Benzyl-3-(2-fluorophenyl)glutarimide | 87% |

Table 1: Yields for the synthesis of 3-(2-fluorophenyl)glutaric acid and its derivatives. whiterose.ac.uk

Desymmetrisation Techniques for Related Glutaric Acid Derivatives

Desymmetrization of prochiral 3-substituted glutaric acid derivatives is a powerful strategy for accessing enantiomerically enriched compounds. semanticscholar.org This technique involves the selective transformation of one of two identical functional groups in a symmetric starting material, often catalyzed by an enzyme. semanticscholar.orgresearchgate.netnih.gov

Enzymes, such as Candida antarctica lipase (B570770) B (CAL-B), have been extensively used for the desymmetrization of prochiral 3-alkylglutaric acid diesters to produce optically active 3-alkylglutaric acid monoesters. semanticscholar.orgnih.gov For example, the CAL-B catalyzed desymmetrization of various 3-alkylglutaric acid diesters has been studied, with allyl esters showing superior stereoselectivity. nih.gov

Another enzymatic approach involves the asymmetric hydrolysis of 3-substituted glutaric acid diamides. researchgate.netnih.gov Microorganisms like Comamonas sp. have been identified that can stereoselectively hydrolyze these diamides to produce (R)-3-substituted glutaric acid monoamides with high optical purity. researchgate.netnih.gov For instance, the hydrolysis of 3-(4-chlorophenyl) glutaric acid diamide (B1670390) using Comamonas sp. KNK3-7 yielded the corresponding (R)-monoamide with 98.7% enantiomeric excess. researchgate.netnih.gov This method has also been successfully applied to the desymmetrization of 3-isobutyl glutaric acid diamide, affording the (R)-monoamide with over 99.0% enantiomeric excess. researchgate.netnih.gov

N-heterocyclic carbenes (NHCs) have also been employed as organocatalysts for the asymmetric desymmetrization of N-Cbz glutarimides through an imide C-N bond cleavage with alcohols, generating enantioenriched 4-amido esters in good yields and with high enantioselectivities. nih.gov

Sustainable and Environmentally Benign Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. For the synthesis of 3-(2-fluorophenyl)pentanedioic acid and its analogs, several strategies can be employed to align with the principles of green chemistry. These include the use of greener solvents, solvent-free conditions, and biocatalysis.

A plausible and versatile route for synthesizing 3-aryl-substituted glutaric acids involves a sequence of Knoevenagel condensation followed by a Michael addition. scispace.com This can be adapted for 3-(2-fluorophenyl)pentanedioic acid, starting from 2-fluorobenzaldehyde (B47322) and a malonic ester, such as diethyl malonate.

Knoevenagel-Michael Reaction Sequence:

Knoevenagel Condensation: 2-Fluorobenzaldehyde is reacted with diethyl malonate in the presence of a mild base to form an intermediate, ethyl 2-cyano-3-(2-fluorophenyl)acrylate.

Michael Addition: A second equivalent of a malonate derivative adds to the intermediate via a Michael reaction.

Hydrolysis and Decarboxylation: The resulting tetraester is then hydrolyzed and decarboxylated, typically with a strong acid or base, to yield the final 3-(2-fluorophenyl)pentanedioic acid. scispace.com

To enhance the sustainability of this sequence, several modifications can be implemented:

Greener Solvents: Traditional solvents like toluene (B28343) or dichloromethane (B109758) can be replaced with more environmentally benign alternatives. sigmaaldrich.com Bio-based solvents such as ethanol (B145695) or greener options like cyclopentyl methyl ether (CPME) and heptane (B126788) (as a substitute for hexane (B92381) in extractions) can be utilized. sigmaaldrich.com Some Knoevenagel condensations have been successfully carried out in dimethyl sulfoxide (B87167) (DMSO), which can be recovered and reused. amazonaws.comrsc.org

Solvent-Free Synthesis: The Knoevenagel condensation and Michael addition steps can potentially be performed under solvent-free conditions, which significantly reduces waste. patsnap.comacs.org One-pot synthesis approaches, where multiple reaction steps are carried out in the same vessel without isolating intermediates, further contribute to a greener process by saving on solvents and energy. patsnap.com

Biocatalysis: Enzymes can be employed for highly selective and environmentally friendly transformations. For instance, the final hydrolysis of the ester intermediates can be catalyzed by lipases, such as Candida antarctica lipase B (CALB), under mild conditions. amazonaws.com This avoids the use of harsh acidic or basic conditions and can lead to higher purity products. The use of immobilized enzymes, such as gelatin or bovine serum albumin (BSA) on a solid support, can also catalyze the Knoevenagel condensation step, allowing for easy recovery and reuse of the catalyst. amazonaws.comrsc.org

The following table summarizes potential green modifications to the synthesis of 3-aryl glutaric acids.

| Reaction Step | Traditional Method | Sustainable Alternative | Benefit |

| Knoevenagel Condensation | Piperidine (B6355638) or pyridine in organic solvent (e.g., toluene) | Immobilized enzyme (e.g., Gelatin, BSA) in reusable solvent (e.g., DMSO) or solvent-free conditions. amazonaws.comrsc.org | Catalyst is reusable, reduction of hazardous solvent waste. |

| Michael Addition | Sodium ethoxide in ethanol | Solvent-free conditions or use of a reusable base. | Elimination of solvent waste. |

| Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH) with heating | Enzymatic hydrolysis (e.g., with CALB). amazonaws.com | Milder reaction conditions, higher selectivity, less waste. |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-(2-fluorophenyl)pentanedioic acid while minimizing reaction times and by-product formation. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

Optimization of the Knoevenagel-Michael Reaction Sequence:

Catalyst Selection: The choice of catalyst for the Knoevenagel condensation is critical. While weak organic bases like piperidine are traditional catalysts, Lewis acids such as aluminum chloride (AlCl₃) have been shown to be effective, particularly for less reactive aldehydes. scispace.com For the Michael addition, a base like sodium ethoxide is commonly used. wikipedia.org The concentration and type of base can be tuned to optimize the reaction rate and minimize side reactions.

Solvent and Temperature: The solvent plays a significant role in both the Knoevenagel and Michael addition steps. For less reactive aldehydes, conducting the Knoevenegel condensation in pyridine at an elevated temperature (e.g., 70°C) can improve yields. scispace.com The Michael addition is often performed in an alcohol corresponding to the ester used (e.g., ethanol for ethyl esters) to prevent transesterification. wikipedia.org

Removal of Water: The Knoevenagel condensation produces water as a byproduct. Removing this water, for example by azeotropic distillation, can shift the equilibrium towards the product and improve the yield. thermofisher.com

The following table presents a summary of reaction conditions that can be optimized for the synthesis of 3-aryl glutaric acids.

| Parameter | Condition | Effect on Reaction | Reference |

| Catalyst (Knoevenagel) | Piperidine (10 mol%) or AlCl₃ (0.1 equiv.) | Piperidine is a mild base suitable for many aldehydes. AlCl₃ can be effective for less reactive aldehydes. | scispace.com |

| Solvent (Knoevenagel) | Toluene or Pyridine | Pyridine can be used for less reactive aldehydes that require heating. | scispace.com |

| Temperature (Knoevenagel) | Room Temperature to 70°C | Higher temperatures can increase the reaction rate for less reactive substrates. | scispace.com |

| Hydrolysis/Decarboxylation | Reflux in aqueous acid | A one-pot procedure to convert the intermediate ester to the final diacid. | scispace.com |

| Reaction Time | 24-48 hours | Sufficient time is needed for the reactions to go to completion, especially the hydrolysis/decarboxylation step. | scispace.com |

Alternative Synthetic Route: Palladium-Catalyzed Arylation

Another potential route for the synthesis of 3-(2-fluorophenyl)pentanedioic acid is the palladium-catalyzed α-arylation of a glutaric acid diester with a 2-fluoroaryl halide (e.g., 1-fluoro-2-iodobenzene). Palladium catalysts are known to be effective for forming C-C bonds between aryl groups and enolates. researchgate.netrsc.org

Optimization of this route would involve screening various palladium catalysts and ligands, bases, solvents, and temperatures to achieve high yields and selectivity. For instance, palladium(II) acetate (B1210297) [Pd(OAc)₂] is a common catalyst precursor, and the choice of phosphine (B1218219) ligand can significantly influence the reaction's efficiency. researchgate.net The base is crucial for generating the enolate, with common choices including sodium tert-butoxide or cesium carbonate. rsc.org

Derivatization Chemistry and Generation of Advanced Molecular Structures

Synthesis of Esters and Amides

The two carboxylic acid groups of 3-(2-Fluorophenyl)pentanedioic acid are primary sites for derivatization into esters and amides. These reactions are fundamental for creating prodrugs, modifying solubility, and preparing intermediates for further synthesis.

Standard esterification methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be employed to produce the corresponding mono- or di-esters. psu.edu Alternatively, alkylating agents can be used for ester formation. google.com For amide synthesis, the carboxylic acids can be activated using a variety of coupling reagents to facilitate reaction with a primary or secondary amine. researchgate.net Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), organophosphorus reagents, or the use of borane-based catalysts. researchgate.netresearchgate.net The reaction between esters and amines can also be used to form amides, a process that is often safer for industrial applications as it avoids the use of more hazardous acid halides and is not highly exothermic. google.com

Continuous flow synthesis represents a modern and efficient approach for the preparation of esters and amides, allowing for rapid reaction optimization and scalability. nih.gov These methodologies can be applied to 3-(2-Fluorophenyl)pentanedioic acid to generate a library of ester and amide derivatives for various applications.

Table 1: Common Reagents for Ester and Amide Synthesis

| Reaction Type | Reagent Class | Specific Examples |

|---|---|---|

| Esterification | Acid Catalysts | HCl, H₂SO₄ |

| Dehydrating Agents | Dicyclohexylcarbodiimide (DCC) | |

| Alkylating Agents | p-Bromophenacyl bromide google.com | |

| Amidation | Coupling Reagents | Carbodiimides (DCC, EDC), Organophosphorus (BOP, PyBOP), Boron-based (BH₃·THF) researchgate.netresearchgate.net |

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the phenyl ring of 3-(2-Fluorophenyl)pentanedioic acid is generally unreactive towards nucleophilic aromatic substitution (SNAr). Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the fluorine atom to activate the ring for nucleophilic attack. In the absence of such activating groups, harsh reaction conditions are often necessary. rsc.org

For instance, in studies involving pentafluoropyridine, the fluorine atoms can be selectively substituted by nucleophiles, but the reactivity at different positions is dependent on reaction conditions and the nature of the nucleophile. rsc.org In a related compound, 3-(4-Bromo-2-fluorophenyl)pentanedioic acid, the bromine atom is the primary site for nucleophilic substitution, although the ortho-fluorine atom is noted to enhance the reactivity at the bromine-substituted carbon. This suggests that direct displacement of the fluorine atom in 3-(2-Fluorophenyl)pentanedioic acid by a nucleophile is synthetically challenging and would likely require forcing conditions or a transition-metal-catalyzed pathway.

Selective Oxidation and Reduction Pathways

The functional groups of 3-(2-Fluorophenyl)pentanedioic acid offer possibilities for selective oxidation and reduction, although specific literature for this compound is limited. The carboxylic acid groups can be selectively reduced. Using mild reducing agents, it may be possible to reduce one carboxylic acid group to an alcohol, leading to a lactone, while stronger reducing agents like lithium aluminum hydride would likely reduce both carboxylic acid groups to form the corresponding diol, 3-(2-fluorophenyl)pentane-1,5-diol.

Oxidation of the aromatic ring is generally difficult due to its electron-rich nature and would require powerful oxidizing agents, likely leading to a mixture of products or degradation of the molecule. More controlled oxidation reactions are seen in molecules containing specific functional groups, such as the S-oxidation of thiazolidin-4-ones to their corresponding sulfoxides or sulfones using reagents like Oxone®. researchgate.netresearchgate.net Such specific pathways are not directly applicable to 3-(2-Fluorophenyl)pentanedioic acid.

Integration into Complex Organic Scaffolds and Heterocyclic Systems

The dicarboxylic acid nature of 3-(2-Fluorophenyl)pentanedioic acid makes it an excellent building block for constructing more complex molecular architectures and heterocyclic systems. ekb.egsemanticscholar.org The two carboxylic acid functionalities can react with diamines, diols, or other difunctional molecules to form macrocycles or polymers.

Furthermore, it can serve as a scaffold in multicomponent reactions to generate diverse heterocyclic structures. semanticscholar.org For example, dicarboxylic acids are precursors in the synthesis of various heterocycles like pyrazines and imidazoles through condensation reactions with appropriate partners. nih.gov The 2-fluorophenyl substituent provides a specific lipophilic and polar element that can be crucial for the biological activity of the final complex molecule. Research on related fluorophenyl-containing pyrazoles has shown their utility in creating novel heterocyclic compounds with potential applications in medicinal chemistry. mdpi.com

Radiochemical Synthesis of Fluorinated Pentanedioic Acid Conjugates

The presence of a fluorine atom makes 3-(2-Fluorophenyl)pentanedioic acid and its derivatives prime candidates for radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide widely used in Positron Emission Tomography (PET) imaging. nih.gov PET imaging allows for the non-invasive visualization and quantification of biological processes at the molecular level. nih.gov

Radiochemical synthesis of ¹⁸F-labeled conjugates can be achieved through several strategies:

Direct Nucleophilic Substitution: Although challenging on an unactivated aryl fluoride, direct substitution of a suitable precursor (e.g., with a nitro or trimethylammonium leaving group) with [¹⁸F]fluoride is a common strategy.

Isotopic Exchange: ¹⁸F-¹⁹F isotopic exchange can be used to radiolabel the molecule, though this method often results in low specific activity. nih.gov

Synthesis from a Labeled Building Block: A more common approach involves the synthesis and use of a small, pre-labeled synthon, such as 4-[¹⁸F]fluorobenzylamine, which is then incorporated into the larger molecule. nih.gov

The pentanedioic acid moiety can also be used to conjugate the molecule to a chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). nih.gov This allows for labeling with metallic radioisotopes, such as Lutetium-177 for radiotherapy or Gallium-68 for PET imaging. Derivatization of the carboxylic acid groups can also be performed to improve the analytical characteristics and stability of the final radiopharmaceutical. google.com Such radiolabeled conjugates are invaluable tools for disease diagnosis, staging, and monitoring treatment response. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For 3-(2-Fluorophenyl)pentanedioic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 3-(2-Fluorophenyl)pentanedioic acid is expected to display distinct signals corresponding to the aromatic and aliphatic protons. The carboxylic acid protons typically appear as a broad singlet at a very downfield chemical shift, often between 10-13 ppm, due to strong deshielding.

The aromatic region would show a complex pattern for the four protons on the fluorophenyl ring. The fluorine atom's electron-withdrawing nature and its coupling to adjacent protons would influence their chemical shifts and splitting patterns. The protons ortho and para to the fluorine atom are expected to be more deshielded than the meta protons.

The aliphatic protons on the pentanedioic acid backbone would consist of a methine proton (H-3) and two sets of diastereotopic methylene protons (H-2 and H-4). The H-3 proton, being adjacent to the aromatic ring, would appear as a multiplet. The methylene protons at the C-2 and C-4 positions are chemically equivalent due to the molecule's symmetry and would likely appear as a multiplet due to coupling with the H-3 proton.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | 12.0 - 13.0 | Broad Singlet | 2H |

| Ar-H | 7.0 - 7.5 | Multiplet | 4H |

| CH (C3) | 3.5 - 4.0 | Multiplet | 1H |

| CH₂ (C2, C4) | 2.6 - 2.9 | Multiplet | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 3-(2-Fluorophenyl)pentanedioic acid would give a distinct signal. The carboxylic acid carbons (C-1 and C-5) are expected to be the most downfield, typically appearing in the 170-180 ppm range.

The aromatic carbons would show six distinct signals, with their chemical shifts influenced by the fluorine substituent. The carbon directly bonded to the fluorine atom (C-2') would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons would show smaller two- and three-bond couplings.

The aliphatic carbons of the pentanedioic acid chain would include the methine carbon (C-3) and the equivalent methylene carbons (C-2 and C-4). The C-3 carbon, being attached to the phenyl ring, would be more deshielded than the C-2 and C-4 carbons.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1, C5) | 175 - 180 |

| C-F (Ar) | 158 - 162 (d, ¹JCF ≈ 245 Hz) |

| C-H (Ar) | 115 - 135 |

| C-C (Ar) | 125 - 140 |

| CH (C3) | 40 - 45 |

| CH₂ (C2, C4) | 35 - 40 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov Since 3-(2-Fluorophenyl)pentanedioic acid contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal for a fluorine atom on an aromatic ring typically falls within the range of -110 to -140 ppm relative to a CFCl₃ standard. The signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental formula of a molecule. The molecular formula of 3-(2-Fluorophenyl)pentanedioic acid is C₁₁H₁₁FO₄. HRMS would be used to confirm this by measuring the exact mass of the molecular ion.

Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 227.0714 |

| [M+Na]⁺ | 249.0533 |

| [M-H]⁻ | 225.0568 |

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For 3-(2-Fluorophenyl)pentanedioic acid, fragmentation would likely initiate from the carboxylic acid groups and the bond between the phenyl ring and the pentanedioic acid chain.

Common fragmentation pathways would include:

Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in a peak at [M-18].

Loss of a carboxyl group (COOH): This would lead to a fragment with the loss of 45 Da.

Decarboxylation (loss of CO₂): The loss of a carbon dioxide molecule would result in a peak at [M-44].

Cleavage of the C-C bond adjacent to the phenyl ring: This would result in fragments corresponding to the fluorophenyl group and the pentanedioic acid chain.

The analysis of these characteristic fragment ions would further support the proposed structure of the molecule.

Chromatographic Analysis for Purity and Separation

Chromatographic methods are essential for assessing the purity of 3-(2-Fluorophenyl)pentanedioic acid and for separating it from any related substances, such as starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds like 3-(2-Fluorophenyl)pentanedioic acid. A validated reverse-phase HPLC (RP-HPLC) method is typically employed for quantitative analysis and impurity profiling. ekb.egptfarm.pl The principle involves partitioning the analyte between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for an acidic compound such as this would utilize a C18 (octadecyl) column. ptfarm.pl The mobile phase often consists of a gradient mixture of an aqueous solution, frequently with an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure the carboxylic acid groups remain protonated, and an organic solvent such as acetonitrile. cipac.orgvcu.edu Detection is commonly performed using a photodiode array (PDA) or a standard UV detector set at a wavelength where the phenyl chromophore exhibits strong absorbance. ptfarm.plmdpi.com Purity is assessed by calculating the area percentage of the main compound peak relative to the total area of all detected peaks in the chromatogram. vcu.edu Method validation, following ICH guidelines, ensures the method is specific, linear, accurate, precise, and robust. ekb.eg

Table 1: Typical HPLC Parameters for Analysis of 3-(2-Fluorophenyl)pentanedioic acid

| Parameter | Typical Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220-340 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. hpst.cz Due to the low volatility and high polarity of dicarboxylic acids, direct analysis of 3-(2-Fluorophenyl)pentanedioic acid by GC-MS is challenging. Therefore, a derivatization step is required to convert the polar carboxylic acid groups into more volatile and thermally stable esters or silyl esters. agriculturejournals.cznih.gov

Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterifying agents like pentafluorobenzyl bromide (PFBBr). nih.gov Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. agriculturejournals.cz The separated compounds then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and fragments them into a unique pattern, known as a mass spectrum, which allows for the unambiguous identification of the parent compound and any related impurities. gcms.cz This method is particularly sensitive for identifying trace-level contaminants. agriculturejournals.cz

Vibrational Spectroscopy (Raman and Infrared) for Functional Group Identification and Mechanistic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a non-destructive method used to identify functional groups within a molecule. kurouskilab.comnih.gov These two techniques are complementary; IR spectroscopy measures the absorption of light due to molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. kurouskilab.com

For 3-(2-Fluorophenyl)pentanedioic acid, IR spectroscopy is particularly effective for identifying polar functional groups. kurouskilab.com The key characteristic absorptions would include:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, typical for the hydrogen-bonded carboxylic acid dimer. libretexts.org

A strong and sharp C=O stretching band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid. libretexts.orglibretexts.org

C-O stretching and O-H bending vibrations in the 1210-1440 cm⁻¹ region. libretexts.org

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Aromatic C-H stretches appearing above 3000 cm⁻¹. libretexts.org

A C-F stretching vibration, expected in the 1100-1250 cm⁻¹ region.

Raman spectroscopy would complement this by providing strong signals for the non-polar bonds, such as the C-C bonds of the phenyl ring and the aliphatic backbone. kurouskilab.com Together, these spectra provide a unique "fingerprint" for the molecule, confirming the presence of all key functional groups and allowing for structural verification.

Table 2: Expected Vibrational Bands for 3-(2-Fluorophenyl)pentanedioic acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | IR, Raman |

| C=O stretch (Carboxylic Acid) | 1700-1725 (strong) | IR |

| Aromatic C=C stretch | 1450-1600 | IR, Raman |

| O-H bend | 1300-1440 | IR |

| C-O stretch | 1210-1320 | IR |

X-ray Crystallography for Solid-State Structural Determination of Analogs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides accurate data on bond lengths, bond angles, and the conformation of the molecule. While the specific crystal structure of 3-(2-Fluorophenyl)pentanedioic acid may not be publicly available, significant insights can be gained from the crystallographic analysis of its structural analogs. nih.gov

Table 3: Crystallographic Data for the Analog 3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀O₇ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.7110 (4) |

| b (Å) | 5.8323 (2) |

| c (Å) | 23.8844 (7) |

| Volume (ų) | 1770.65 (10) |

| Z | 8 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. rsc.org For 3-(2-Fluorophenyl)pentanedioic acid, DFT studies can elucidate a range of molecular characteristics, from orbital energies to reactivity patterns. Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govirjweb.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net For 3-(2-Fluorophenyl)pentanedioic acid, DFT calculations would determine the energies of these orbitals. The presence of the electron-withdrawing fluorine atom and the carboxylic acid groups would significantly influence the electron distribution and orbital energies.

Illustrative DFT-Calculated Electronic Properties The following table represents hypothetical data that would be generated from DFT calculations for 3-(2-Fluorophenyl)pentanedioic acid to illustrate the expected findings.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.98 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.87 |

These values would indicate the molecule's charge transfer characteristics and its potential behavior in electronic applications. nih.gov

The energies of the frontier orbitals are also used to calculate global reactivity descriptors. These parameters, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S), provide quantitative measures of a molecule's reactivity. irjweb.comresearchgate.net

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

By analyzing these descriptors, one can predict how 3-(2-Fluorophenyl)pentanedioic acid would behave in a chemical reaction. Furthermore, DFT can be used to map the molecular electrostatic potential (MEP), which visualizes the charge distribution on the molecule's surface. This map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, with the oxygen atoms of the carboxylic acids expected to be nucleophilic centers and the hydrogen atoms of the carboxyl groups being potential electrophilic sites.

Illustrative Chemical Reactivity Descriptors This table contains representative values for chemical reactivity descriptors of 3-(2-Fluorophenyl)pentanedioic acid derived from hypothetical HOMO-LUMO energies.

| Reactivity Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.85 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.98 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.415 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.435 |

| Global Softness (S) | S = 1 / η | 0.411 |

| Chemical Potential (μ) | μ = -χ | -4.415 |

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. ufba.br For a flexible molecule like 3-(2-Fluorophenyl)pentanedioic acid, which contains several single bonds around which rotation can occur, this process is crucial.

Conformational analysis systematically explores the different spatial arrangements (conformers) that result from these rotations. uchile.cl This analysis would involve rotating the bonds connecting the phenyl ring and the pentanedioic acid backbone, as well as the C-C bonds within the backbone itself. Each resulting conformer would be subjected to geometry optimization to find its local energy minimum. By comparing the energies of all stable conformers, the global minimum energy conformation—the most stable and probable structure of the molecule—can be identified. nih.govuantwerpen.be This information is vital for understanding its physical properties and how it might fit into a receptor's active site.

Molecular Dynamics and Simulation Studies

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com An MD simulation would model the movements of the atoms of 3-(2-Fluorophenyl)pentanedioic acid in a simulated environment, such as a box of water molecules, by solving Newton's equations of motion.

Such simulations could reveal:

The flexibility of the molecule and its preferred conformations in a solution.

The formation and breaking of intramolecular and intermolecular hydrogen bonds.

The stability of the molecule's structure over a period of picoseconds to nanoseconds.

How the molecule interacts with its surrounding solvent environment. nih.gov

This information is particularly valuable for understanding how the molecule behaves in a biological context, bridging the gap between its static structure and its function. mdpi.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (in this case, 3-(2-Fluorophenyl)pentanedioic acid) to a macromolecular target, typically a protein. nih.govijper.org This method involves placing the ligand in various orientations within the protein's binding site and calculating a "docking score" that estimates the binding affinity. mdpi.com

A docking study for 3-(2-Fluorophenyl)pentanedioic acid would first require the identification of a potential biological target. Once a target protein structure is obtained (e.g., from the Protein Data Bank), the compound would be docked into its active site. The results would predict:

The most likely binding pose of the ligand.

The binding energy, indicating the strength of the interaction.

Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. nih.gov

Illustrative Molecular Docking Results The following table provides a hypothetical example of docking results for 3-(2-Fluorophenyl)pentanedioic acid with a putative enzyme target.

| Parameter | Description | Illustrative Finding |

| Target Protein | Enzyme or receptor being investigated | e.g., Cyclooxygenase-2 (COX-2) |

| Binding Energy | Estimated free energy of binding | -8.2 kcal/mol |

| Key Interactions | Specific amino acid residues involved in binding | Hydrogen bond with Arg120, Tyr355; Pi-Pi stacking with Phe518 |

| Inhibitory Constant (Ki) | Calculated inhibition constant from binding energy | 1.5 µM |

These findings can guide the design of more potent analogs and provide a structural basis for a molecule's biological activity. sci-hub.se

Thermodynamic Stability Modeling

Computational methods can also be used to model the thermodynamic stability of 3-(2-Fluorophenyl)pentanedioic acid. By performing frequency calculations on the optimized geometry, key thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined.

These calculations are essential for:

Assessing the intrinsic stability of the molecule under standard conditions.

Predicting the spontaneity of reactions in which the molecule participates.

Understanding the equilibrium between different conformers.

Illustrative Thermodynamic Data This table shows representative thermodynamic values for 3-(2-Fluorophenyl)pentanedioic acid that would be obtained from computational frequency analysis.

| Thermodynamic Parameter | Description | Illustrative Value |

| Enthalpy (H) | Total heat content of the system | -879.5 Hartree |

| Gibbs Free Energy (G) | Energy available to do work | -879.6 Hartree |

| Entropy (S) | Measure of the system's disorder | 125.4 cal/mol·K |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. wikipedia.org These models are instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery and development process by prioritizing the synthesis and testing of the most promising candidates. nih.govnih.gov The fundamental principle of QSAR is that the structural features of a molecule, such as its electronic, steric, and hydrophobic properties, dictate its biological activity. researchgate.net

While no specific QSAR studies have been published exclusively for 3-(2-Fluorophenyl)pentanedioic acid, the methodologies can be applied to understand its potential activities. A hypothetical QSAR study on this compound and its analogs would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electronegative fluorine atom on the phenyl ring would significantly influence these descriptors.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor. researchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

Once these descriptors are calculated for a series of compounds related to 3-(2-Fluorophenyl)pentanedioic acid, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model. nih.gov The robustness and predictive power of the resulting QSAR model are then rigorously evaluated using internal and external validation techniques. nih.gov

To illustrate the application of QSAR in related fields, the following table summarizes findings from a QSAR study on a series of 18β-glycyrrhetinic acid derivatives, which also possess carboxylic acid functionalities, targeting the triple-negative breast cancer cell line MDA-MB-231. nih.gov This provides an example of the types of descriptors and statistical measures that are relevant in such studies.

| Descriptor Category | Descriptor Name | Description | Statistical Contribution (r²) |

| Electronic | Epsilon4 | Electronegativity | 0.84 |

| Topological | ChiV3cluster | Valence molecular connectivity index | 0.84 |

| Topological | chi3chain | Retention index for a three-membered ring | 0.84 |

| 3D | TNN5 | Nitrogen atoms separated by 5 bond distances | 0.84 |

| Constitutional | Nitrogen counts | Total number of nitrogen atoms | 0.84 |

This table is illustrative and based on a study of 18β-glycyrrhetinic acid derivatives. The descriptors and their contributions would be specific to the compound series and the biological activity under investigation. nih.gov

The development of a QSAR model for 3-(2-Fluorophenyl)pentanedioic acid and its analogs could provide valuable insights into the structural requirements for a particular biological activity. For instance, it could elucidate the importance of the fluorine substitution at the ortho position of the phenyl ring or the role of the dicarboxylic acid chain length in receptor binding or enzyme inhibition. Such models serve as a powerful predictive tool in computational chemistry, guiding the rational design of new and more potent molecules. nih.gov

Biological Activity and Mechanistic Research in Vitro and Preclinical Models

Interactions with Metabolic Pathways (e.g., PPAR Agonism)

While direct evidence for 3-(2-Fluorophenyl)pentanedioic acid acting as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist is not documented in the provided search results, the structural features of pentanedioic acid derivatives suggest that this is a plausible area of investigation. PPARs are a group of nuclear receptor proteins that play crucial roles in the regulation of lipid and glucose metabolism, cellular differentiation, and energy homeostasis. openmedicinalchemistryjournal.com There are three main isoforms of PPARs: PPARα, PPARγ, and PPARδ, each with distinct tissue distributions and physiological roles. openmedicinalchemistryjournal.com

PPARα activation is primarily associated with fatty acid catabolism, leading to lower triglyceride levels. Fibrate drugs are a class of PPARα agonists used to treat dyslipidemia. openmedicinalchemistryjournal.comwikipedia.org

PPARγ is a key regulator of glucose homeostasis and adipocyte differentiation, making it a target for antidiabetic drugs like thiazolidinediones. openmedicinalchemistryjournal.comwikipedia.org

PPARδ is involved in fatty acid oxidation and energy utilization. openmedicinalchemistryjournal.com

Given that various synthetic ligands for PPARs have been developed to treat metabolic diseases, it is conceivable that 3-(2-Fluorophenyl)pentanedioic acid could be investigated for similar activities. nih.gov

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for 3-(2-Fluorophenyl)pentanedioic acid remain to be elucidated through dedicated research.

Identification of Specific Molecular Targets

Specific molecular targets of 3-(2-Fluorophenyl)pentanedioic acid have not been identified in the available literature. Research would be required to determine its binding affinity and functional activity at various receptors, enzymes, and other cellular components. For structurally related compounds, molecular targets often include enzymes and receptors involved in metabolic and inflammatory pathways. ontosight.ai

Alterations in Cellular Functions

Without experimental data, any description of alterations in cellular functions induced by 3-(2-Fluorophenyl)pentanedioic acid would be speculative. Should it act as a PPAR agonist, potential effects could include changes in gene expression related to lipid metabolism, glucose uptake, and inflammatory responses. For example, PPARγ activation promotes adipocyte differentiation and insulin (B600854) sensitivity. openmedicinalchemistryjournal.com

Comparative Biological Activity Profiling with Structural Analogs

While data on 3-(2-Fluorophenyl)pentanedioic acid is scarce, examining the biological activities of its structural analogs can provide insights into its potential therapeutic applications. The core structure of pentanedioic acid (also known as glutaric acid) is a feature in various biologically active molecules. ontosight.ai

For instance, other derivatives of pentanedioic acid have been synthesized and evaluated for different biological activities. One study on 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives showed in vitro activity against several human cancer cell lines, including breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), colon adenocarcinoma (HT-29), and kidney carcinoma (A-498). banglajol.info Certain derivatives from this series also exhibited in vivo antineoplastic activity. banglajol.info

Another study focused on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which, while not a direct pentanedioic acid analog, shares a flexible chain structure. Some of these compounds demonstrated significant antioxidant activity, in some cases higher than the well-known antioxidant ascorbic acid. nih.gov Furthermore, these compounds were tested for anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with some showing notable cytotoxicity. nih.gov

The introduction of a fluorophenyl group, as seen in 3-(2-Fluorophenyl)pentanedioic acid, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com Fluorinated flavonoids and chalcones, for example, have shown enhanced antibacterial, antiviral, and anticancer properties. mdpi.com

Below is a comparative table of biological activities for structural analogs and related compounds.

| Compound/Analog Class | Biological Activity Investigated | Key Findings |

| 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives | In vitro and in vivo antineoplastic activity | Showed encouraging activity against various human cancer cell lines and in vivo against Ehrlich ascites carcinoma. banglajol.info |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | Antioxidant and anticancer activity | Some derivatives exhibited higher antioxidant activity than ascorbic acid and showed cytotoxicity against glioblastoma and breast cancer cell lines. nih.gov |

| Fluorinated flavonoids and chalcones | Antibacterial, antiviral, anticancer | The fluorine group often enhances biological activities due to increased lipophilicity and metabolic stability. mdpi.com |

Table 1: Comparative Biological Activities of Structural Analogs and Related Compounds

Applications As Research Tools and Chemical Intermediates

Versatile Building Block in Complex Organic Synthesis

The structure of 3-(2-Fluorophenyl)pentanedioic acid, featuring two carboxylic acid groups and a reactive fluorophenyl moiety, positions it as a versatile building block in the synthesis of more complex molecules. The carboxylic acid groups can undergo a wide range of chemical transformations, including esterification, amidation, and reduction, to introduce diverse functional groups.

The presence of the 2-fluorophenyl group can influence the reactivity and conformation of the molecule and subsequent derivatives. Fluorine's high electronegativity can impact the acidity of the carboxylic acid protons and influence the electronic nature of the aromatic ring. This modulation of properties is a key reason for the increasing use of fluorinated building blocks in the design of novel compounds. nist.gov

The synthesis of related aryl-substituted dicarboxylic acids, such as aryl itaconic acids, from simple starting materials like aryl aldehydes and maleic anhydride (B1165640), highlights the accessibility of such structures for further chemical elaboration. mdpi.com Furthermore, palladium-catalyzed reactions are commonly employed to couple aryl groups with other molecular fragments, a strategy that could be applied to derivatives of 3-(2-Fluorophenyl)pentanedioic acid. researchgate.netorganic-chemistry.org For instance, the synthesis of α-arylglycine derivatives has been achieved through palladium-catalyzed three-component reactions involving arylboronic acids, sulfonamides, and glyoxylic acid. nih.gov Such methodologies underscore the potential for incorporating the 3-(2-fluorophenyl)pentanedioic acid core into a wide array of complex molecular architectures.

The transformation of similar glutaric acid derivatives, such as the conversion of 3-(trifluoromethyl)glutaric acid into its corresponding anhydride by heating with acetic anhydride, demonstrates a common activation strategy. prepchem.com This anhydride would be a more reactive intermediate for subsequent reactions.

Table 1: Potential Synthetic Transformations of 3-(2-Fluorophenyl)pentanedioic acid

| Reaction Type | Reagents and Conditions | Potential Product Functionality |

| Esterification | Alcohol, Acid Catalyst | Diester |

| Amidation | Amine, Coupling Agent | Diamide (B1670390) |

| Reduction | LiAlH₄ or other reducing agents | Diol |

| Anhydride Formation | Acetic Anhydride, Heat | Cyclic Anhydride |

| Decarboxylation | Heat | Monocarboxylic Acid |

Chemical Probes for Investigating Biochemical Pathways

While direct studies utilizing 3-(2-Fluorophenyl)pentanedioic acid as a chemical probe are not extensively documented, its structural characteristics suggest a strong potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The introduction of a fluorine atom can be beneficial in the design of such probes. For example, ¹⁹F NMR (Nuclear Magnetic Resonance) is a powerful analytical technique, and a molecule containing a fluorine atom can be used as an NMR probe to study its binding to biological macromolecules.

Furthermore, the development of peptides containing fluorinated amino acids, such as (E)- and (Z)-3-fluorodehydroalanine, has been explored to create electrophilic moieties that can act as affinity labels for identifying the targets of natural products. nih.gov This concept of using fluorinated compounds to create reactive probes could be extended to derivatives of 3-(2-fluorophenyl)pentanedioic acid.

The dicarboxylic acid functionality also allows for the molecule to potentially mimic natural enzyme substrates or inhibitors. For instance, glutamic acid, or 2-aminopentanedioic acid, is a key neurotransmitter and metabolite. The structural similarity of 3-(2-Fluorophenyl)pentanedioic acid to glutamic acid suggests that it could be investigated as a potential modulator of glutamate-related pathways, with the fluorophenyl group providing a unique steric and electronic profile.

Precursor for the Development of Novel Bioactive Compounds

The pentanedioic acid scaffold is a key structural motif in a number of biologically active compounds. Notably, derivatives of pentanedioic acid have been identified as a novel class of farnesyltransferase inhibitors (FTIs). researchgate.net Farnesyltransferase is a critical enzyme in the post-translational modification of Ras proteins, which are implicated in several forms of cancer. researchgate.net Therefore, inhibiting this enzyme is a significant target for anticancer drug development. researchgate.net

Research has shown that pentanedioic acid derivatives can be chemically modified to enhance their inhibitory activity against farnesyltransferase. researchgate.net A general synthetic route to these compounds involves the reaction of a substituted benzaldehyde (B42025) with ethyl acetoacetate, followed by hydrolysis to form the pentanedioic acid scaffold, and subsequent reaction with an amine. orgsyn.org The 2-fluorobenzaldehyde (B47322) required for the synthesis of 3-(2-Fluorophenyl)pentanedioic acid is a readily available starting material.

Table 2: Examples of Bioactive Pentanedioic Acid Derivatives

| Compound Class | Biological Target | Therapeutic Potential | Reference |

| Pentanedioic Acid Derivatives | Farnesyltransferase (FTase) | Anticancer | researchgate.net |

| Phenyl-substituted Carboxylic Acids | Phosphodiesterase type 4 (PDE4) | Anti-inflammatory (Asthma/COPD) | ebi.ac.uk |

The inhibitory activity of these compounds is often evaluated through in vitro enzyme assays, with the potency typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, a particularly active pentanedioic acid derivative has been reported with an IC₅₀ value of 0.0029 μM against farnesyltransferase. researchgate.net

The versatility of the 3-(2-Fluorophenyl)pentanedioic acid structure allows for the synthesis of a library of derivatives by modifying the carboxylic acid groups. This approach is central to structure-activity relationship (SAR) studies, where systematic changes to a lead compound's structure are made to optimize its biological activity. The insights gained from such studies can guide the development of more potent and selective bioactive compounds. researchgate.net

Q & A

Q. What synthetic strategies are recommended for preparing 3-(2-Fluorophenyl)pentanedioic acid, and how are critical intermediates purified?

Methodological Answer:

- Step 1 : React 2-fluorobenzoyl chloride with a glutaric acid derivative (e.g., pentanedioic anhydride) under basic conditions (triethylamine) in anhydrous dichloromethane at 0°C to minimize side reactions.

- Step 2 : Purify the crude product using reverse-phase HPLC with a water/acetonitrile gradient (0.1% trifluoroacetic acid modifier) or silica gel chromatography (ethyl acetate/hexane eluent). Typical yields range from 57% to 91% depending on reaction scale and purification efficiency.

- Key Controls : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and optimize stoichiometry to avoid over- or under-acylation .

Q. Which analytical techniques are validated for structural elucidation and purity assessment of 3-(2-Fluorophenyl)pentanedioic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹⁹F-NMR (470 MHz, DMSO-d₆) to confirm fluorophenyl substitution (δ ≈ -115 ppm). ¹H-NMR (500 MHz) should resolve the pentanedioic acid backbone (δ 2.4–2.6 ppm, multiplet).

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode ([M-H]⁻) to verify molecular weight (calculated for C₁₁H₉FO₄: 232.04 g/mol).

- Purity Analysis : LC-MS/MS with a C18 column (0.1% formic acid in water/methanol) ensures >95% purity by area-under-curve integration .

Q. How can the aqueous solubility and stability of 3-(2-Fluorophenyl)pentanedioic acid be experimentally determined?

Methodological Answer:

- Solubility : Perform shake-flask assays in phosphate-buffered saline (pH 7.4) at 25°C. Centrifuge saturated solutions and quantify supernatant concentration via UV-Vis spectroscopy (λmax ≈ 260 nm).

- Stability : Incubate the compound in simulated physiological conditions (37°C, pH 2–8) for 24–72 hours. Monitor degradation via HPLC and identify byproducts using tandem MS .

Advanced Research Questions

Q. What role does the fluorophenyl moiety play in enhancing target binding affinity for imaging agents like PSMA inhibitors?

Methodological Answer:

- Rationale : Fluorine’s electronegativity improves binding to hydrophobic pockets in proteins (e.g., prostate-specific membrane antigen).

- Experimental Validation : Synthesize analogs with varying halogen substitutions (e.g., Cl, Br) and compare binding kinetics via surface plasmon resonance (SPR). For example, 4-fluoro derivatives exhibit 2–3× higher affinity than chlorinated analogs due to optimal van der Waals interactions .

Q. How can enantiomeric purity be achieved during synthesis, and what chiral resolution methods are effective?

Methodological Answer:

- Chiral Synthesis : Use enantiopure starting materials (e.g., L-glutamic acid derivatives) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) to induce stereocontrol.

- Resolution Techniques : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) or enzymatic resolution with lipases (e.g., Candida antarctica) to separate diastereomers. Purity >99% ee is achievable with iterative crystallization .

Q. What metabolic pathways are implicated in the biodistribution of fluorophenyl pentanedioic acid derivatives in vivo?

Methodological Answer:

- Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes into the fluorophenyl group for PET imaging. Track biodistribution in murine models using dynamic PET scans and ex vivo gamma counting.

- Metabolite Identification : Collect plasma and urine samples post-administration, extract metabolites via solid-phase extraction, and characterize using HR-MS/MS. Major pathways include β-oxidation of the pentanedioic acid chain and hepatic glucuronidation .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the compound’s physicochemical and pharmacokinetic properties?

Methodological Answer:

- Design : Synthesize analogs with varied chain lengths (C3–C6) and substituent positions (ortho/meta/para).

- Evaluation : Measure logP values (shake-flask method), plasma protein binding (ultrafiltration), and permeability (Caco-2 cell monolayers). Meta-substituted derivatives show improved logP (1.8 vs. 2.5 for para) and 30% higher intestinal absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.